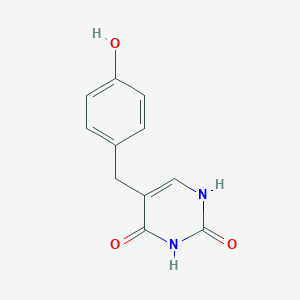
2,2-Diiodopropane
Overview
Description
2,2-Diiodopropane is an organic compound with the molecular formula C3H6I2. It is a derivative of propane where two hydrogen atoms on the second carbon atom are replaced by iodine atoms. This compound is known for its use in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diiodopropane can be synthesized through the iodination of propane. One common method involves the reaction of propane with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms.
Industrial Production Methods
Industrial production of propane, 2,2-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to propane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of propane, 2,2-diiodo- can lead to the formation of different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as propane, 2,2-dicyano- when using KCN.
Reduction: The major product is propane.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
2,2-Diiodopropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Employed in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of propane, 2,2-diiodo- involves its ability to undergo various chemical reactions due to the presence of iodine atoms. These reactions can lead to the formation of different products, which can interact with molecular targets and pathways in biological systems. The exact mechanism depends on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,3-diiodo-: Another diiodo derivative of propane with iodine atoms on the first and third carbon atoms.
Propane, 2,2-dibromo-: A similar compound with bromine atoms instead of iodine.
Propane, 2,2-dichloro-: A compound with chlorine atoms replacing the hydrogen atoms on the second carbon.
Uniqueness
2,2-Diiodopropane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to other halogenated derivatives. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and research applications.
Properties
IUPAC Name |
2,2-diiodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCPFMKPGFGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467385 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-13-7 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-diiodopropane used in the synthesis of organic compounds?
A1: this compound acts as a precursor for generating reactive species useful in organic reactions. For example, it reacts with diethylzinc to form gem-dimethylcyclopropanes from allylic alcohols and ethers []. This method offers a convenient route to synthesize these cyclopropane derivatives in good yields.
Q2: What is the significance of this compound in atmospheric chemistry research?
A2: this compound serves as a photolytic precursor to generate the Criegee intermediate acetone oxide ((CH3)2COO) in the presence of oxygen [, ]. This highly reactive species plays a crucial role in atmospheric oxidation processes. By studying its reactions with compounds like SO2, NO2, and trifluoroacetic acid, researchers can gain insights into atmospheric pollutant removal mechanisms.
Q3: Are there any specific advantages of using this compound for generating Criegee intermediates?
A3: Yes, using this compound allows for the selective generation of the acetone oxide Criegee intermediate, which facilitates the study of its specific reactivity and kinetics without interference from other Criegee intermediates []. This selectivity is valuable for accurately determining rate coefficients and understanding the individual roles of different Criegee intermediates in the atmosphere.
Q4: What are the potential applications of the reactions involving this compound derived intermediates?
A4: Understanding the reactivity of the acetone oxide Criegee intermediate, generated from this compound, has important implications for atmospheric modeling and predicting the fate of pollutants [, ]. For instance, its rapid reaction with SO2 suggests a potential role in sulfate aerosol formation, impacting air quality and climate. Further investigation into these reactions could lead to improved strategies for mitigating atmospheric pollution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



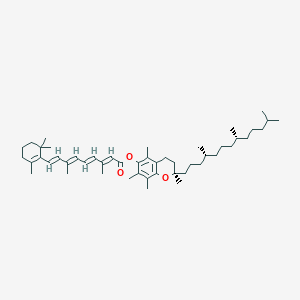

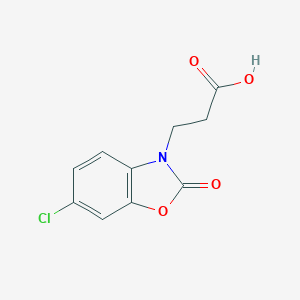
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
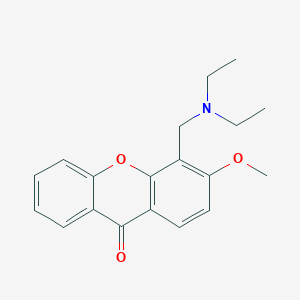
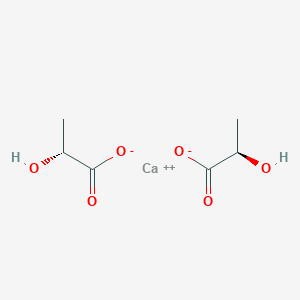

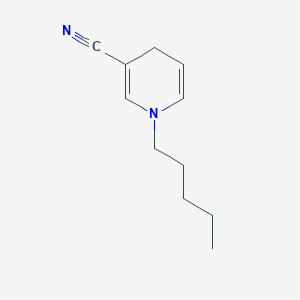

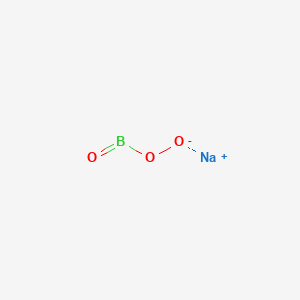
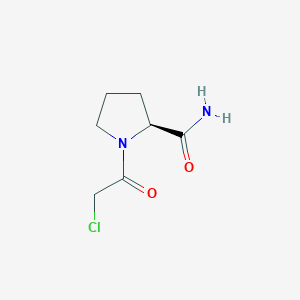
![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)
